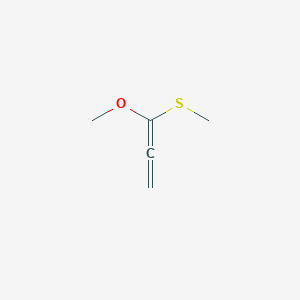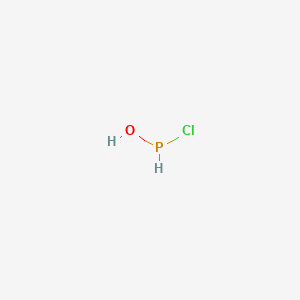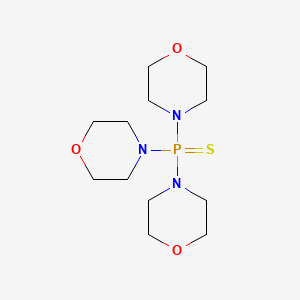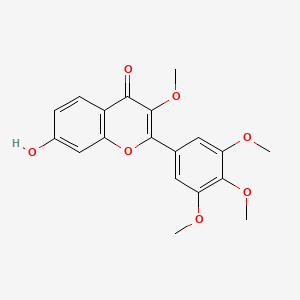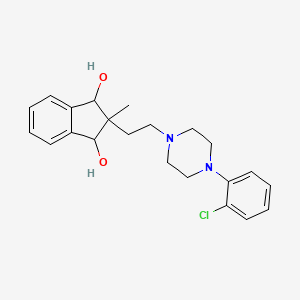
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is a complex organic compound that belongs to the class of indandiols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- typically involves multi-step organic reactions. The starting materials often include indandiol derivatives and piperazine compounds. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Indandiol Derivatives: Compounds with similar indandiol structures.
Piperazine Derivatives: Compounds containing the piperazine ring.
Uniqueness
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
21569-48-2 |
|---|---|
Molekularformel |
C22H27ClN2O2 |
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-2-methyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C22H27ClN2O2/c1-22(20(26)16-6-2-3-7-17(16)21(22)27)10-11-24-12-14-25(15-13-24)19-9-5-4-8-18(19)23/h2-9,20-21,26-27H,10-15H2,1H3 |
InChI-Schlüssel |
GZMRFIPOYKDXJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C2=CC=CC=C2C1O)O)CCN3CCN(CC3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




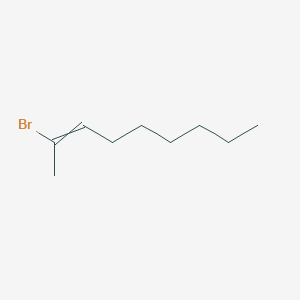

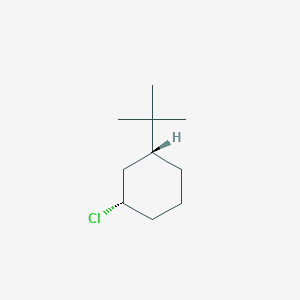
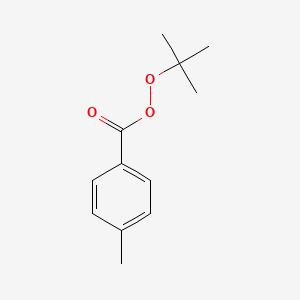
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
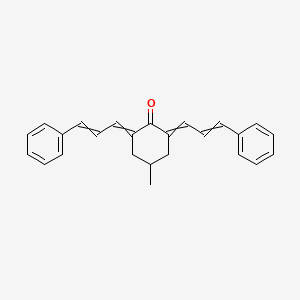
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
